![molecular formula C15H17NO7 B5602250 5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar compounds involves a combination of experimental and theoretical approaches, highlighting intricate chemical processes and the use of various catalysts and reagents for efficient synthesis (Ö. Tamer et al., 2015).
Molecular Structure Analysis
- Research on related compounds provides insights into their crystal structure and molecular packing, crucial for understanding the compound's stability and interactions (Zhao et al., 2010).
Chemical Reactions and Properties
- Studies on compounds with similar functional groups reveal complex chemical reactions, such as the formation of unsaturated esters and cascade reactions facilitated by specific catalysts (A. A. Núñez Magro et al., 2010).
Physical Properties Analysis
- Research on similar compounds explores their spectral properties, revealing key insights into their physical characteristics and behavior under different conditions (P. Venkatesan et al., 2016).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be deduced from studies on related compounds, which explore the impact of various substitutions and modifications on their chemical behavior (K. Takahashi et al., 1985).
Applications De Recherche Scientifique
Sustainable Polymer and Material Science
A comprehensive review by Chernyshev, Kravchenko, and Ananikov (2017) in the Russian Chemical Reviews discusses the conversion of plant biomass into furan derivatives, including 5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid. This conversion is pivotal for sustainable polymer production, presenting an eco-friendly alternative to non-renewable hydrocarbon sources. The derivatives of 5-hydroxymethylfurfural (HMF), among which the compound is listed, are considered essential for developing new generations of polymers, functional materials, and fuels. This research emphasizes the critical role of such compounds in transitioning towards a bio-based chemical industry, underscoring their potential in creating monomers, polymers, and various carbon materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Biochemical and Pharmacological Applications
The biochemical and pharmacological realms have also recognized the importance of derivatives of this compound. Hossain et al. (2020) in Current Medicinal Chemistry have outlined the discovery and development of related compounds showcasing significant cytotoxic properties, which could potentially lead to new anticancer drugs. Their research suggests that these compounds exhibit tumor-selective toxicity and can modulate multi-drug resistance, indicating their promising future in cancer treatment and possibly in treating other diseases due to their varied biological activities (Hossain, Enci, Dimmock, & Das, 2020).
Antioxidant Properties and Health Benefits
Exploring the broader spectrum of health benefits, the compound's derivatives have been studied for their antioxidant properties. Naveed et al. (2018) in Biomedicine & Pharmacotherapy have reviewed the pharmacological effects of Chlorogenic Acid (CGA), a compound structurally similar to this compound. CGA has been identified to play crucial roles in modulating lipid and glucose metabolism, offering therapeutic potential against various disorders such as diabetes, cardiovascular disease, and obesity. This highlights the compound's derivatives as significant contributors to developing dietary supplements and functional foods with health-promoting properties (Naveed et al., 2018).
Propriétés
IUPAC Name |
5-[2,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-14(20)9-6-7-10(15(21)23-2)11(8-9)16-12(17)4-3-5-13(18)19/h6-8H,3-5H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYTWRDZZZKDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

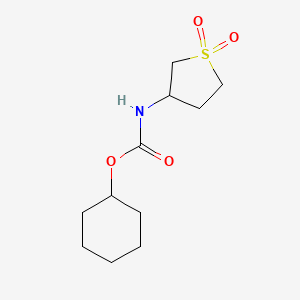
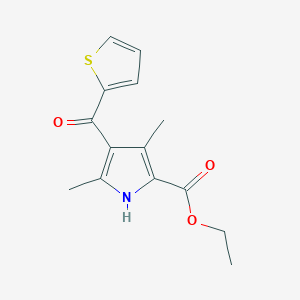

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
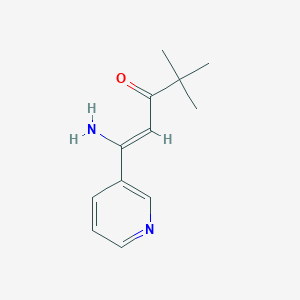
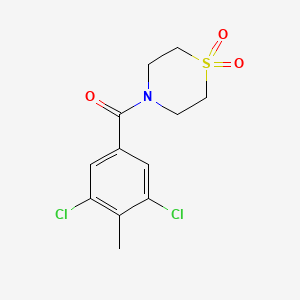
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
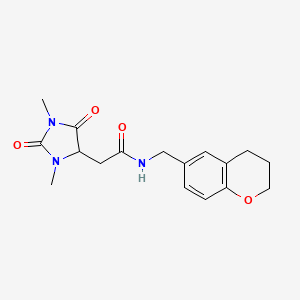
![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)